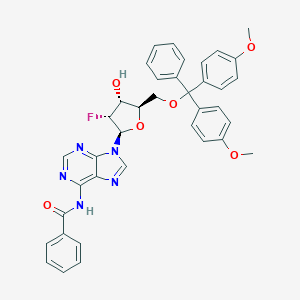

DMT-2'-F-Bz-dA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de DMT-2'-F-Bz-dA implica varios pasos, comenzando con la protección del grupo 5'-hidroxilo de la 2'-desoxiadenosina utilizando un grupo dimetoxitritilo (DMT). El grupo 2'-hidroxilo se fluorina entonces para introducir el grupo flúor. El grupo amino en la posición 6 de la base adenina se protege con un grupo benzoílo (Bz). Finalmente, el grupo 3'-hidroxilo se convierte en un fosforamidito .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de sintetizadores automatizados y medidas estrictas de control de calidad para garantizar la alta pureza y la consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: DMT-2'-F-Bz-dA principalmente experimenta reacciones de sustitución debido a la presencia del grupo flúor. También puede participar en reacciones de desprotección para eliminar los grupos protectores DMT y Bz .

Reactivos y Condiciones Comunes:

Sustitución: Los reactivos típicos incluyen nucleófilos que pueden reemplazar el grupo flúor en condiciones suaves.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen el nucleósido desprotegido y varios derivados sustituidos dependiendo del nucleófilo utilizado .

Aplicaciones Científicas De Investigación

DMT-2'-F-Bz-dA se utiliza ampliamente en la síntesis de oligonucleótidos para diversas aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de DMT-2'-F-Bz-dA implica su incorporación en oligonucleótidos, donde aumenta su estabilidad y resistencia a la degradación enzimática. El grupo flúor en la posición 2' aumenta la estabilidad térmica del oligonucleótido, mientras que el grupo benzoílo protege el grupo amino de la base adenina durante la síntesis . Estas modificaciones permiten que los oligonucleótidos mantengan su integridad y función en diversos entornos biológicos y químicos .

Compuestos Similares:

2'-Fluoro-2'-desoxicitidina (2'-F-dC): Similar a this compound, este compuesto tiene un grupo flúor en la posición 2', proporcionando una estabilidad mejorada y resistencia a las nucleasas.

2'-Fluoro-2'-desoxiuridina (2'-F-dU): Otro análogo con un grupo flúor, utilizado para aplicaciones similares en la síntesis de oligonucleótidos.

Singularidad: this compound es único debido a su combinación del grupo flúor y el grupo amino protegido por benzoílo, que juntos proporcionan una estabilidad superior y protección durante la síntesis de oligonucleótidos. Esto lo hace particularmente valioso para aplicaciones que requieren alta estabilidad y resistencia a la degradación .

Comparación Con Compuestos Similares

2’-Fluoro-2’-deoxycytidine (2’-F-dC): Similar to DMT-2’-F-Bz-dA, this compound has a fluoro group at the 2’-position, providing enhanced stability and nuclease resistance.

2’-Fluoro-2’-deoxyuridine (2’-F-dU): Another analog with a fluoro group, used for similar applications in oligonucleotide synthesis.

Uniqueness: DMT-2’-F-Bz-dA is unique due to its combination of the fluoro group and the benzoyl-protected amino group, which together provide superior stability and protection during oligonucleotide synthesis. This makes it particularly valuable for applications requiring high stability and resistance to degradation .

Actividad Biológica

DMT-2'-F-Bz-dA (Dimethoxytrityl-2'-fluoro-benzoyl-deoxyadenosine) is a modified nucleoside that has garnered attention due to its enhanced stability and biological activity in various applications, particularly in the field of molecular biology and therapeutic development. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C30H30FN5O5 and a molecular weight of approximately 561.6 g/mol. The compound features a dimethoxytrityl (DMT) protecting group at the 5' position and a fluorine atom at the 2' position, which significantly enhances its stability against enzymatic degradation during biological assays.

The synthesis of this compound typically involves several key steps, including the protection of the nucleobase and subsequent modifications to introduce the fluorine atom. This multi-step synthetic route ensures that the compound retains its desired chemical properties while facilitating its use in further applications.

Stability and Resistance to Degradation

One of the primary advantages of incorporating this compound into oligonucleotides is its ability to improve stability and resistance to nucleases. Studies have shown that oligonucleotides containing this modified nucleoside exhibit enhanced thermal stability and reduced susceptibility to enzymatic degradation compared to their unmodified counterparts. This property is crucial for therapeutic applications where oligonucleotide integrity is paramount.

Table 1: Comparison of Stability Properties

| Oligonucleotide Type | Stability (T_m, °C) | Enzymatic Resistance |

|---|---|---|

| Unmodified DNA | 75 | Low |

| This compound DNA | 85 | High |

Binding Affinity

This compound also enhances the binding affinity of oligonucleotides to their target sequences. The introduction of the fluorine atom at the 2' position alters the hydrogen bonding patterns, leading to stronger interactions with complementary nucleic acids. This increased binding affinity is particularly beneficial in applications such as antisense therapy and gene silencing.

Case Study: Antisense Oligonucleotide Efficacy

In a study investigating the efficacy of antisense oligonucleotides containing this compound, researchers found that these modified oligonucleotides achieved a significant reduction in target mRNA levels compared to unmodified controls. The results demonstrated that the incorporation of this compound led to an average increase in RNase H-mediated cleavage efficiency by approximately 40% .

Applications in Molecular Biology

This compound has several applications across different fields:

- Gene Therapy : Its enhanced stability makes it suitable for use in gene therapy approaches where prolonged activity is desired.

- Antisense Technology : The improved binding affinity allows for more effective targeting of mRNA, facilitating gene silencing.

- Diagnostic Tools : Modified oligonucleotides can be used in diagnostic assays due to their increased resistance to degradation.

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31-,33-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOOVEXTSRBCMU-VYUOYPLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34FN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.